2-Amino-3-bromopyrazine
Overview
Description
2-Amino-3-bromopyrazine is a heterocyclic organic compound with the chemical formula C4H4BrN3. It is characterized by the presence of both amino and bromine functional groups on a pyrazine ring. This compound is a pale yellow solid and is known for its applications in pharmaceutical research and development .
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the final compound it contributes to .
Mode of Action
The mode of action of 2-Amino-3-bromopyrazine is largely dependent on the context of its use. As a building block in chemical synthesis, it can interact with various other molecules to form complex structures. For instance, it has been used in the synthesis of carbolines via palladium-catalyzed arylation followed by palladium-catalyzed amination reaction .
Biochemical Pathways
Given its use in the synthesis of various compounds, it’s likely that it could influence a range of biochemical pathways depending on the final compound it forms .
Pharmacokinetics
As a small molecule, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that could facilitate or hinder its absorption and distribution .
Result of Action
As a building block in chemical synthesis, its effects would be largely determined by the properties of the final compound it contributes to .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromopyrazine typically involves the bromination of 2-aminopyrazine. One common method includes dissolving 2-aminopyrazine in an organic solvent, stirring at low temperatures, and adding liquid bromine dropwise. The reaction mixture is then heated to a specific temperature range, followed by the addition of acetic acid. After the reaction is complete, the mixture is neutralized with sodium hydroxide and extracted to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of environment-friendly reagents and mild reaction conditions to ensure high product purity and low production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through palladium-catalyzed reactions.
Amination Reactions: The amino group can participate in reactions to form new compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in arylation and amination reactions.
Organic Solvents: Such as acetic acid and other solvents for dissolving reactants.
Major Products:
Scientific Research Applications
2-Amino-3-bromopyrazine is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In the study of biochemical pathways and molecular interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-Amino-3-phenylpyrazine: Known for its use as a fluorescence labeling reagent for saccharides.
3-Amino-2-methylpyridine: Studied for its applications in biochemistry and structural biology.
Uniqueness: 2-Amino-3-bromopyrazine stands out due to its unique combination of amino and bromine functional groups, which provide distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
3-bromopyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEUGUAUYFATRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563422 | |
Record name | 3-Bromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21943-12-4 | |
Record name | 3-Bromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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